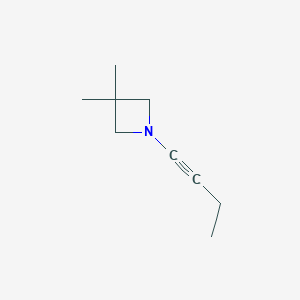

1-(But-1-yn-1-yl)-3,3-dimethylazetidine

Description

1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a but-1-yn-1-yl group at the 1-position. The alkyne moiety in the butynyl substituent enables participation in click chemistry and metal-catalyzed cross-coupling reactions, while the azetidine ring offers conformational rigidity, influencing molecular interactions .

Properties

CAS No. |

116272-84-5 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-but-1-ynyl-3,3-dimethylazetidine |

InChI |

InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h4,7-8H2,1-3H3 |

InChI Key |

SSUTUSZXCZMELE-UHFFFAOYSA-N |

SMILES |

CCC#CN1CC(C1)(C)C |

Canonical SMILES |

CCC#CN1CC(C1)(C)C |

Synonyms |

Azetidine, 1-(1-butynyl)-3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine with structurally related azetidine derivatives:

Key Observations:

- Alkyne Position : The position of the triple bond in butynyl substituents (1-yn vs. 3-yn) alters electronic distribution. But-1-yn-1-yl derivatives may exhibit stronger electron-withdrawing effects due to proximity to the azetidine nitrogen, influencing reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents like tert-butyldimethylsilyl (tBDMS) or benzodioxolyl groups reduce reaction rates in sterically hindered environments but enhance stability during purification .

- Synthesis Yields : Higher yields (77–81%) are achieved with silyl-protected or methoxyphenyl-substituted derivatives, likely due to improved solubility and reduced side reactions .

Reactivity and Functionalization Potential

- Click Chemistry : The but-1-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in benzodioxolyl or silyl-protected analogs .

- Catalytic Applications : Derivatives with electron-donating groups (e.g., 3-methoxyphenyl in ) show enhanced activity in gold-catalyzed reactions due to nitrogen lone-pair availability .

- Salt Formation : Unsubstituted 3,3-dimethylazetidine forms stable hydrochloride salts, improving solubility for pharmaceutical formulations, whereas alkyne-substituted analogs remain neutral .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.